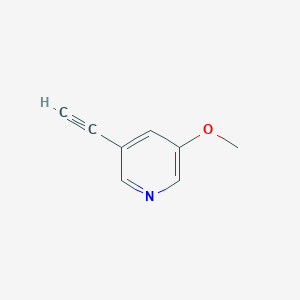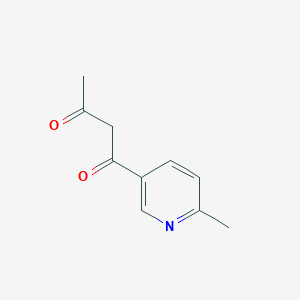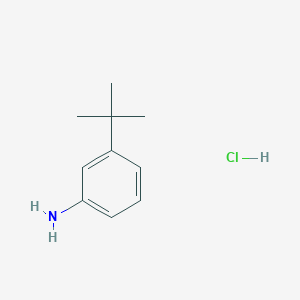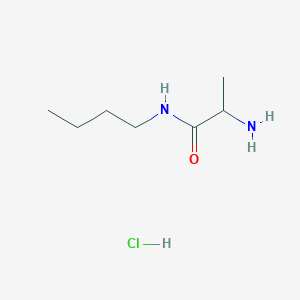
3-乙炔基-5-甲氧基吡啶
概述
描述
3-Ethynyl-5-methoxypyridine is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of an ethynyl group at the third position and a methoxy group at the fifth position on the pyridine ring.
科学研究应用
3-Ethynyl-5-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
安全和危害
The safety information for 3-Ethynyl-5-methoxypyridine indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
3-Ethynyl-5-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with metabotropic glutamate receptors (mGluRs), specifically the mGluR5 subtype . These receptors are G-protein-coupled receptors involved in modulating neuronal excitability and synaptic plasticity. The interaction between 3-Ethynyl-5-methoxypyridine and mGluR5 can influence various signaling pathways, potentially leading to changes in cellular responses.
Cellular Effects
The effects of 3-Ethynyl-5-methoxypyridine on cellular processes are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mGluR5 receptors can modulate the activity of phospholipase C, leading to alterations in intracellular calcium levels and subsequent changes in cellular functions . Additionally, 3-Ethynyl-5-methoxypyridine may influence the expression of genes involved in neurotransmission and synaptic plasticity, thereby affecting neuronal communication and overall brain function.
Molecular Mechanism
At the molecular level, 3-Ethynyl-5-methoxypyridine exerts its effects through binding interactions with specific biomolecules. Its interaction with mGluR5 receptors involves noncompetitive antagonism, where it binds to an allosteric site on the receptor, inhibiting its activity . This inhibition can lead to a decrease in receptor-mediated signaling, affecting downstream pathways such as the activation of phospholipase C and the release of intracellular calcium. These molecular interactions contribute to the compound’s overall impact on cellular function and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethynyl-5-methoxypyridine can vary over time. Studies have shown that the compound is relatively stable under normal storage conditions, with a purity of 95% Its stability and degradation over extended periods have not been extensively documented
Dosage Effects in Animal Models
The effects of 3-Ethynyl-5-methoxypyridine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmission and reducing anxiety-like behaviors . At higher doses, it may induce adverse effects, including potential toxicity and disruptions in normal cellular processes . Understanding the dosage thresholds and potential side effects is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-Ethynyl-5-methoxypyridine is involved in various metabolic pathways, particularly those related to neurotransmitter regulation. It interacts with enzymes such as phospholipase C, which plays a role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol . These metabolites are essential for intracellular signaling and the regulation of calcium levels. The compound’s influence on these pathways can affect overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 3-Ethynyl-5-methoxypyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as neuronal synapses, where it can exert its effects on neurotransmission . The compound’s distribution within the brain and other tissues is critical for its overall impact on cellular function and signaling.
Subcellular Localization
The subcellular localization of 3-Ethynyl-5-methoxypyridine is influenced by various targeting signals and post-translational modifications. It is primarily localized to neuronal synapses, where it interacts with mGluR5 receptors and modulates synaptic activity . The compound’s presence in specific subcellular compartments is essential for its role in regulating neurotransmission and cellular signaling.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated pyridine derivative with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 3-Ethynyl-5-methoxypyridine may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 3-Ethynyl-5-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-ethynyl-5-formylpyridine.
Reduction: Formation of 3-ethynyl-5-methoxypiperidine.
Substitution: Formation of 3-ethynyl-5-aminopyridine or 3-ethynyl-5-thiopyridine.
作用机制
The mechanism of action of 3-Ethynyl-5-methoxypyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
3-Ethynylpyridine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
5-Methoxypyridine: Lacks the ethynyl group, leading to different applications and properties.
3-Ethynyl-4-methoxypyridine: Similar structure but with the methoxy group at the fourth position, affecting its reactivity and interactions.
Uniqueness: 3-Ethynyl-5-methoxypyridine is unique due to the combination of the ethynyl and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
属性
IUPAC Name |
3-ethynyl-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-4-8(10-2)6-9-5-7/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVXHJYUMFFDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610727 | |
| Record name | 3-Ethynyl-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686768-50-3 | |
| Record name | 3-Ethynyl-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethynyl-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














